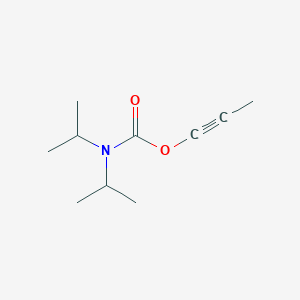
1,2,7,9-Tetrabromo-dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,7,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
化学反応の分析
Types of Reactions
1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .
科学的研究の応用
1,2,7,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
作用機序
The mechanism of action of 1,2,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function . The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Similar in structure but with bromine atoms in different positions.
1,2,3,7-Tetrabromodibenzofuran: Another isomer with a different bromine substitution pattern.
Uniqueness
1,2,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
特性
CAS番号 |
617707-70-7 |
|---|---|
分子式 |
C12H4Br4O |
分子量 |
483.77 g/mol |
IUPAC名 |
1,2,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H |
InChIキー |
CSGTYBFHYFXINJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
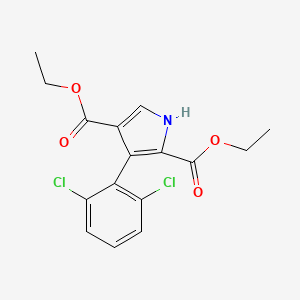
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
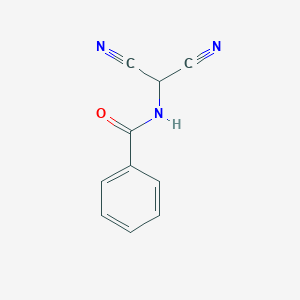
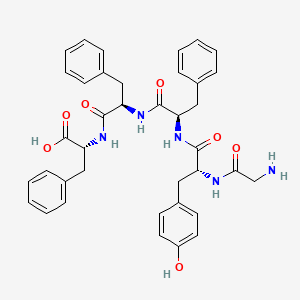
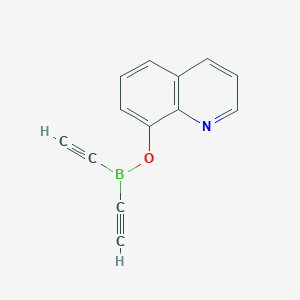
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
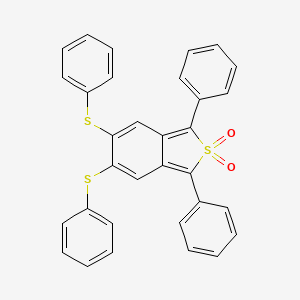
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)

